molecular formula C15H16F3N5 B7008706 N-[(1-methylindazol-3-yl)methyl]-1-[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanamine

N-[(1-methylindazol-3-yl)methyl]-1-[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanamine

Cat. No.: B7008706
M. Wt: 323.32 g/mol
InChI Key: MOMNDNWLYSAYGV-UHFFFAOYSA-N
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Description

N-[(1-methylindazol-3-yl)methyl]-1-[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanamine is a complex organic compound featuring both indazole and pyrazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The presence of trifluoromethyl groups often enhances the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.

Properties

IUPAC Name

N-[(1-methylindazol-3-yl)methyl]-1-[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5/c1-22-14(11(7-20-22)15(16,17)18)9-19-8-12-10-5-3-4-6-13(10)23(2)21-12/h3-7,19H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMNDNWLYSAYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CNCC3=C(C=NN3C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylindazol-3-yl)methyl]-1-[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanamine typically involves multi-step organic reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the indazole and pyrazole rings.

    Reduction: Reduction reactions can target the nitrogen atoms within the heterocyclic rings, potentially leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indazole and pyrazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds containing indazole and pyrazole rings exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties . This makes N-[(1-methylindazol-3-yl)methyl]-1-[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanamine a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic applications are being explored, particularly in the treatment of cancer and infectious diseases. Its ability to interact with various biological targets makes it a promising lead compound.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its trifluoromethyl group, in particular, is valuable in the design of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-methylindazol-3-yl)methyl]-1-[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and pyrazole rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-methylindazol-3-yl)methyl]-1-[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanamine: shares similarities with other indazole and pyrazole derivatives, such as:

Uniqueness

What sets this compound apart is its combined indazole and pyrazole structure, along with the trifluoromethyl group. This unique combination enhances its biological activity and stability, making it a valuable compound for further research and development.

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